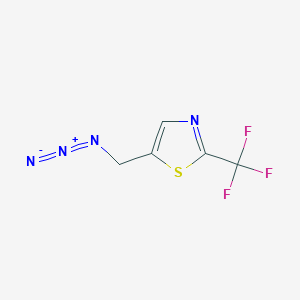
5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound characterized by the presence of an azidomethyl group and a trifluoromethyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole typically involves the introduction of the azidomethyl and trifluoromethyl groups onto a thiazole ring. One common method involves the reaction of a thiazole derivative with azidomethylating and trifluoromethylating agents under controlled conditions. For example, the reaction of 2-(trifluoromethyl)-1,3-thiazole with azidomethyl chloride in the presence of a base such as triethylamine can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Cycloaddition Reactions: The azidomethyl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkyne partners.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution Reactions: Various substituted thiazoles.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Aminomethyl-substituted thiazoles.
Scientific Research Applications
5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, the azidomethyl group can undergo bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
5-(Azidomethyl)-2-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Azidomethyl)-2-(trifluoromethyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness: 5-(Azidomethyl)-2-(trifluoromethyl)-1,3-thiazole is unique due to the presence of both azidomethyl and trifluoromethyl groups on a thiazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(azidomethyl)-2-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N4S/c6-5(7,8)4-10-1-3(13-4)2-11-12-9/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHONEVPDMFDGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














